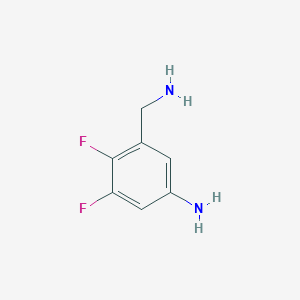

3-(Aminomethyl)-4,5-difluoroaniline

Description

Significance of Fluorine in Organic Chemistry Research

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. nih.gov An estimated one-fifth of all pharmaceuticals contain fluorine, a testament to its profound impact on a compound's pharmacological profile. google.com

Fluorine's status as the most electronegative element dramatically influences the properties of organic molecules. beilstein-journals.orggoogle.com Its introduction can alter electron distribution, which in turn affects key physicochemical parameters such as acidity/basicity (pKa) and dipole moment. beilstein-journals.org For instance, the presence of fluorine can lower the basicity of nearby amine groups, which can enhance bioavailability by improving membrane permeation. beilstein-journals.orgambeed.com

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with an average bond energy of around 480 kJ/mol. google.comCurrent time information in Bangalore, IN. This exceptional strength imparts high thermal and chemical stability to fluorinated compounds, making them more resistant to oxidative metabolism. google.combeilstein-journals.orggoogle.com This increased metabolic stability can significantly improve the in vivo lifetime of a drug molecule. beilstein-journals.orggoogle.com Despite its strong electron-withdrawing nature, the small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), means that its substitution often results in minimal steric disruption, allowing the modified molecule to maintain its binding mode to a target receptor or enzyme. beilstein-journals.org The presence of fluorine can also introduce new reactivity and enable transformations that are not possible with non-fluorinated analogues. prepchem.com

Fluorinated aromatic amines, particularly fluorinated anilines, are highly valuable building blocks in organic synthesis. ambeed.com The combination of the amine group's reactivity and the property-modulating effects of the fluorine atoms makes these compounds versatile intermediates for creating more complex molecules. ambeed.comrsc.orgmdpi.com They are extensively used in the synthesis of pharmaceuticals and agrochemicals. ambeed.com For example, 3,4-difluoroaniline (B56902) is a key precursor for quinolone antibacterials, and 3,5-difluoroaniline (B1215098) serves as an important intermediate for various industrial chemicals, including herbicides and pharmaceuticals. google.comgoogle.comnih.gov

The synthesis of fluorinated anilines can be challenging, and numerous methods have been developed. These often involve multi-step processes starting from more readily available materials. google.comnih.gov For instance, 3,5-difluoroaniline can be synthesized from 1,3,5-trichlorobenzene (B151690) in two steps or through a five-stage process starting from 2,4-difluoroaniline (B146603). google.com Another route involves the reduction of 2,6-dichloro-3,5-difluoronitrobenzene. google.com

Importance of Aminomethyl Functionality in Chemical Synthesis

The aminomethyl group (–CH₂NH₂) is a key functional group that provides a locus of reactivity and a means to introduce specific structural features into a molecule.

The amine component of the aminomethyl group is nucleophilic and basic, making it reactive toward a wide range of reagents. nih.gov This reactivity allows the aminomethyl group to serve as a "synthetic handle," a site on the molecule that can be readily modified to build more complex structures. nih.gov A classic example of its utility is the Mannich reaction, where an amine, an aldehyde (like formaldehyde), and a compound with an active hydrogen are used to introduce an aminomethyl or substituted aminoalkyl group.

The primary amine of the aminomethyl group can be elaborated through various reactions, such as alkylation, acylation, and sulfonylation, to generate a diverse library of derivatives from a single precursor. nih.gov This versatility is crucial in medicinal chemistry for structure-activity relationship (SAR) studies. Furthermore, the amine functionality may require protection during certain synthetic steps to prevent unwanted side reactions, and a wide variety of protecting group strategies have been developed for this purpose. nih.gov

In the context of drug design, the basic nitrogen of the aminomethyl group can form salt bridges with acidic residues in a biological target, such as an enzyme or receptor, leading to stronger binding affinity. Its ability to participate in hydrogen bonding as both a donor and an acceptor further enhances its role in molecular recognition. These interactions are critical for guiding the controlled organization of molecules into well-defined functional architectures.

Positioning of 3-(Aminomethyl)-4,5-difluoroaniline within Modern Organic Synthesis Research

The compound this compound combines the key features discussed above: a difluorinated aniline (B41778) core and a reactive aminomethyl side chain. While specific research focused exclusively on this molecule is not widely documented in prominent literature, its structure suggests it is a valuable synthetic building block for creating novel chemical entities.

The 4,5-difluoroaniline portion of the molecule provides the benefits of fluorination, such as enhanced metabolic stability and modified electronic properties. The aniline nitrogen and the aminomethyl nitrogen offer two distinct points for chemical modification. The aniline amine is generally less basic and nucleophilic due to the electron-withdrawing effects of the aromatic ring and the fluorine atoms, while the benzylic amine of the aminomethyl group retains more of its aliphatic amine character, making it more nucleophilic. This difference in reactivity could allow for selective functionalization at one of the two amine sites.

A plausible synthetic route to this compound could involve the reduction of the corresponding nitrile, 3-cyano-4,5-difluoroaniline. Such precursors are often accessible through standard aromatic substitution and functional group interconversion reactions. The resulting difunctional compound, this compound, can then serve as a versatile scaffold in drug discovery programs, allowing for the exploration of chemical space around a fluorinated core. For example, it could be used to synthesize novel kinase inhibitors or other targeted therapies where the specific substitution pattern is crucial for activity and selectivity.

Data Tables

Physicochemical Properties of a Representative Difluoroaniline

| Property | Value (for 3,5-Difluoroaniline) | Source |

| Molecular Formula | C₆H₅F₂N | |

| Molecular Weight | 129.11 g/mol | |

| Melting Point | 40-42 °C | |

| Boiling Point | 81-82 °C at 20 mmHg | |

| Appearance | Other Solid |

Potential as a Novel Building Block for Complex Architectures

While specific research dedicated exclusively to this compound is limited, its potential as a novel building block can be inferred from its constituent parts. The molecule offers three distinct points for chemical modification: the primary aniline nitrogen, the primary aminomethyl nitrogen, and the aromatic ring itself, which is activated for certain substitution reactions.

The differential reactivity of the two amino groups allows for selective functionalization. For instance, the aniline nitrogen can be selectively acylated or diazotized under specific conditions, leaving the aminomethyl group available for subsequent reactions. Conversely, the more basic aminomethyl nitrogen can be selectively targeted, for example, in amide bond formation.

Below is a table summarizing the key structural features and their potential for chemical diversification:

| Feature | Potential Reactions | Impact on Molecular Properties |

| Aniline Amine (-NH₂) | Acylation, Sulfonylation, Diazotization, Alkylation | Modulates basicity, provides a site for linking to other molecules. |

| Aminomethyl Group (-CH₂NH₂) | Amide formation, Urea formation, Reductive amination | Introduces a flexible linker, provides a key interaction point for biological targets. |

| Difluorinated Phenyl Ring | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution (under certain conditions) | Enhances metabolic stability, increases lipophilicity, influences binding affinity. |

Rationale for Dedicated Academic Investigation

The rationale for a dedicated academic investigation into this compound stems from its potential to accelerate the discovery of new chemical entities with desirable properties. The unique combination of a difluoroaniline core with an aminomethyl substituent makes it a prime candidate for use in several key areas of chemical research.

In medicinal chemistry , this building block could be instrumental in the synthesis of novel drug candidates. The fluorine atoms can enhance metabolic stability and improve the pharmacokinetic profile of a drug, while the two distinct amino groups provide versatile handles for creating libraries of compounds for screening against various biological targets.

In materials science , the incorporation of this building block into polymers or other materials could impart unique properties such as enhanced thermal stability, altered electronic characteristics, and specific surface interactions, driven by the presence of the fluorinated aromatic ring.

The synthesis of this compound itself presents an interesting academic challenge. Devising efficient and scalable synthetic routes to this and related aminomethylated fluoroanilines would be a valuable contribution to synthetic organic chemistry. Potential synthetic strategies could involve the reduction of a corresponding cyanodifluoroaniline or the amination of a halomethyl-difluoroaniline intermediate.

The table below outlines hypothetical physicochemical properties of this compound, extrapolated from data for the related compound 3,5-difluoroaniline.

| Property | Value (3,5-Difluoroaniline) | Predicted Impact of Aminomethyl Group |

| Molecular Weight | 129.11 g/mol | Increase |

| Boiling Point | ~188 °C | Increase |

| Melting Point | 38-41 °C | Likely altered |

| pKa (of anilinium ion) | ~3.5 | Aniline pKa likely similar, addition of a more basic aminomethyl group (pKa ~9-10) |

| LogP | 1.48 | Likely decrease due to the addition of a polar amine group |

Further empirical studies are required to determine the precise properties and reactivity of this compound, which will be crucial for unlocking its full potential as a valuable tool in chemical synthesis and discovery.

Structure

3D Structure

Properties

Molecular Formula |

C7H8F2N2 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

3-(aminomethyl)-4,5-difluoroaniline |

InChI |

InChI=1S/C7H8F2N2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,3,10-11H2 |

InChI Key |

PQQPZRHYJFYFCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminomethyl 4,5 Difluoroaniline

De Novo Synthesis Routes

The construction of 3-(aminomethyl)-4,5-difluoroaniline from simple precursors involves a series of chemical transformations. These routes are designed to regioselectively introduce the amino and aminomethyl groups in the desired 1,2,4,5-substitution pattern on the benzene (B151609) ring.

Novel and Streamlined Synthetic Approaches

A potential, though challenging, streamlined approach would involve the simultaneous reduction of both the nitro and nitrile groups of 4,5-difluoro-3-nitrobenzonitrile in a single step. However, achieving selectivity in such a one-pot reaction would be difficult, as most reducing agents capable of reducing a nitrile will also readily reduce a nitro group. The development of a highly specific catalyst system that could differentiate between the two functional groups under a single set of reaction conditions would be a significant advancement.

Modern catalytic methods play a crucial role in enhancing the efficiency of synthetic transformations. For the reduction of the nitro group, the use of transfer hydrogenation with reagents like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst can offer a milder and more practical alternative to metal-based reductions. wikipedia.org

For the final nitrile reduction step, the development of novel, highly active, and selective catalysts is an area of active research. For instance, cobalt pincer complexes have emerged as efficient catalysts for the hydrogenation of both aromatic and aliphatic nitriles to primary amines under relatively mild conditions. rsc.org The application of such advanced catalytic systems could lead to a more efficient and sustainable synthesis of this compound.

Catalytic Transformations for Enhanced Efficiency

Transition Metal-Catalyzed Coupling Reactions

At present, specific examples of transition metal-catalyzed coupling reactions for the direct synthesis of this compound are not extensively documented in publicly available scientific literature. However, the synthesis of related difluoroanilines often employs transition metal catalysts, suggesting potential pathways. For instance, the synthesis of 3,5-difluoroaniline (B1215098) has been achieved through processes that utilize copper compounds. In one such method, 3,5-difluorochlorobenzene is reacted with ammonia (B1221849) in the presence of a copper catalyst. google.com Another approach involves the catalytic reduction of chlorinated difluoroaniline precursors using palladium on carbon (Pd/C). prepchem.com These examples highlight the utility of transition metals in the synthesis of the core difluoroaniline scaffold.

A plausible, though not explicitly documented, route to this compound could involve the palladium-catalyzed amination of a suitable precursor, such as 3-(bromomethyl)-4,5-difluoroaniline. This type of reaction is a well-established method for forming carbon-nitrogen bonds.

Organocatalytic Pathways

The application of organocatalysis to the synthesis of this compound is another area with limited specific examples in the current literature. Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and for reactions that are sensitive to metal catalysts. While general organocatalytic methods for the synthesis of amines and their derivatives are well-developed, their specific application to this fluorinated aniline (B41778) has not been detailed in research findings.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact.

Solvent-Free or Aqueous Media Syntheses

The synthesis of related compounds, such as 3,5-difluoroaniline, has been reported in aqueous media. For example, the reaction of 2-chloro-3,5-difluoroaniline (B1349362) can be carried out in water with a palladium-carbon catalyst to produce 3,5-difluoroaniline. prepchem.com This demonstrates the feasibility of using water as a solvent for the synthesis of difluoroaniline derivatives, a key tenet of green chemistry.

Atom-Economical Reaction Design

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. While specific atom-economical syntheses for this compound are not detailed in the literature, related processes offer insights. For instance, reductive amination represents a highly atom-economical route to amines. A hypothetical green synthesis of the target compound could involve the direct reductive amination of 4,5-difluoro-3-formylaniline. This one-pot reaction would combine the aldehyde with an ammonia source and a reducing agent, minimizing waste and synthetic steps.

Synthesis from Related Fluorinated Aniline Intermediates

A common strategy for synthesizing complex molecules is the modification of a pre-existing, structurally related intermediate.

Modification of Existing Difluoroaniline Scaffolds

The synthesis of this compound can be envisioned through the functionalization of a 4,5-difluoroaniline scaffold. A plausible synthetic route would be the reduction of a nitrile or an amide group at the 3-position. For example, starting with 3-cyano-4,5-difluoroaniline, a catalytic hydrogenation or reduction with a hydride reagent could yield the desired 3-(aminomethyl) product.

Another potential route involves the modification of other difluoroaniline isomers. For example, multi-step syntheses starting from 2,4-difluoroaniline (B146603) have been described to produce 3,5-difluoroaniline. google.com These multi-step procedures often involve nitration, removal of an amino group, and subsequent reduction, showcasing the chemical manipulations possible on a difluoroaniline ring. google.com A similar strategic approach could potentially be adapted to introduce the aminomethyl group at the desired position of a 4,5-difluoroaniline precursor.

Selective Aminomethylation Reactions

One plausible approach is a variation of the Mannich reaction . In a typical Mannich reaction, an amine, formaldehyde (B43269) (or another aldehyde), and a compound with an active hydrogen (like a ketone) react to form a Mannich base. For the synthesis of this compound, a protected form of 3,4-difluoroaniline (B56902) would likely be the starting material to prevent side reactions with the aniline nitrogen. The protected aniline could then be reacted with formaldehyde and a suitable amine, followed by deprotection. The regioselectivity of this reaction would be governed by the directing effects of the fluorine atoms and the protected amino group.

Another promising strategy involves catalytic aminomethylation . Recent advancements have demonstrated the use of transition metal catalysts for the three-component aminomethylation of aromatic compounds. For instance, manganese-catalyzed reactions using amines and methanol (B129727) as a C1 source have been reported for various aromatic substrates. acs.orgtuwien.at This method proceeds with high atom economy through a sequence of dehydrogenation and condensation steps. acs.org Adapting this methodology to 3,4-difluoroaniline would involve reacting it with an appropriate amine and methanol in the presence of a suitable manganese catalyst. The inherent challenge would be controlling the regioselectivity to favor substitution at the 3-position.

Furthermore, methods utilizing dichloromethane (B109758) as a methylene (B1212753) source for aromatic aminomethylation have been developed, offering an alternative to formaldehyde. frontiersin.org These reactions often proceed under basic conditions or with specific catalysts and have been successfully applied to substrates like indoles. frontiersin.org The application of such a method to 3,4-difluoroaniline would require optimization to achieve the desired 3-aminomethyl product.

A summary of potential starting materials and reagents for selective aminomethylation is presented in the table below.

| Starting Material | Reagent 1 | Reagent 2 | Potential Product |

| Protected 3,4-difluoroaniline | Formaldehyde | Secondary Amine | Protected 3-(dialkylaminomethyl)-4,5-difluoroaniline |

| 3,4-Difluoroaniline | Methanol | Amine | This compound |

| 3,4-Difluoroaniline | Dichloromethane | Amine | This compound |

Optimization of Reaction Conditions and Yields in Academic Contexts

The successful synthesis of this compound hinges on the meticulous optimization of reaction parameters. The interplay of temperature, pressure, and catalyst systems is crucial in maximizing yield and selectivity.

Temperature and Pressure Effects on Reaction Efficacy

Temperature is a critical parameter in aminomethylation reactions. In manganese-catalyzed aminomethylation of aromatic compounds, reaction temperatures are typically elevated, often in the range of 130-140 °C, to drive the reaction to completion. acs.org For the synthesis of this compound, a systematic study of temperature would be necessary to find the optimal balance between reaction rate and prevention of side reactions or decomposition.

Pressure can also play a significant role, particularly in reactions involving gaseous reagents or byproducts. For instance, in certain hydrogenation or carbonylation reactions, pressure is a key determinant of reaction efficiency. While the proposed aminomethylation reactions may not inherently require high pressure, its effect on yield and selectivity should not be discounted and would be a variable for optimization in a research setting.

The following table outlines hypothetical optimization data for a manganese-catalyzed aminomethylation of 3,4-difluoroaniline, illustrating the potential impact of temperature on product yield.

| Entry | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

| 1 | 100 | 1 | 24 | 35 |

| 2 | 120 | 1 | 24 | 55 |

| 3 | 140 | 1 | 18 | 75 |

| 4 | 160 | 1 | 12 | 60 (decomposition observed) |

Catalyst Screening and Ligand Design for Improved Selectivity

The choice of catalyst and associated ligands is paramount for achieving high selectivity in the synthesis of this compound. For transition metal-catalyzed aminomethylations, the ligand environment around the metal center dictates the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

In the context of manganese-catalyzed reactions, pincer complexes have shown significant promise. acs.org These are multidentate ligands that bind tightly to the metal center, enhancing stability and catalytic activity. For the targeted synthesis, a library of pincer ligands with varying steric bulk and electronic properties could be screened to identify the optimal catalyst system. For example, modifying the substituents on the pincer ligand framework can tune the catalyst's reactivity and potentially enhance the regioselectivity of the aminomethylation reaction.

Copper-based catalysts have also been employed for C-H amination of anilines. nih.gov The design of β-diketiminato ligands for copper(I) catalysts has been shown to enable the amination of electron-poor anilines while minimizing side reactions. nih.gov A similar approach could be explored for the aminomethylation of 3,4-difluoroaniline, where the ligand design would be crucial to direct the reaction to the desired position.

The table below presents a hypothetical catalyst screening for the aminomethylation of 3,4-difluoroaniline.

| Entry | Catalyst | Ligand | Solvent | Yield (%) | Selectivity (3-isomer:other) |

| 1 | Mn(CO)5Br | None | Toluene | 40 | 1:1 |

| 2 | [Mn(PNN)CO] | PNN Pincer | Toluene | 78 | 5:1 |

| 3 | CuI | β-diketiminate | Dioxane | 65 | 3:1 |

| 4 | Pd(OAc)2 | Xantphos | Toluene | 55 | 2:1 |

Chemical Reactivity and Mechanistic Investigations of 3 Aminomethyl 4,5 Difluoroaniline

Reactions Involving the Amino Group

The presence of two primary amino groups with different chemical environments is a central feature of 3-(Aminomethyl)-4,5-difluoroaniline. The aminomethyl group (-CH₂NH₂) behaves as a typical primary alkylamine, with the lone pair on the nitrogen readily available. In contrast, the aromatic amino group (-NH₂) has its lone pair delocalized into the benzene (B151609) ring, reducing its nucleophilicity and basicity. This difference in reactivity allows for selective transformations.

Acylation and amidation reactions involve the treatment of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. Due to its higher nucleophilicity, the aminomethyl group is expected to react preferentially over the less reactive aniline (B41778) moiety. This selectivity allows for the controlled formation of mono-acylated products under mild conditions. Forcing conditions, such as using excess acylating agent and higher temperatures, would likely lead to di-acylation.

Common coupling reagents used in amidation, such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), can facilitate the reaction with carboxylic acids, particularly for less nucleophilic amines like anilines researchgate.net. However, selective acylation of the aminomethyl group would remain the favored pathway. The less nucleophilic nature of aniline derivatives can sometimes lead to lower yields in amidation reactions compared to other amines nih.gov.

Table 1: Predicted Outcomes of Selective Acylation Reactions

| Acylating Reagent | Typical Conditions | Expected Major Product |

|---|---|---|

| Acetyl Chloride | Pyridine, CH₂Cl₂, 0 °C to RT | N-((2-amino-4,5-difluorophenyl)methyl)acetamide |

| Benzoyl Chloride | Et₃N, THF, 0 °C to RT | N-((2-amino-4,5-difluorophenyl)methyl)benzamide |

| Acetic Anhydride | Mild conditions (e.g., NaHCO₃, aq. acetone) | N-((2-amino-4,5-difluorophenyl)methyl)acetamide |

Similar to acylation, N-alkylation with alkyl halides will occur preferentially at the more nucleophilic aminomethyl nitrogen. Mono-alkylation is the expected primary outcome, though over-alkylation to form secondary and tertiary amines is possible with stronger alkylating agents or more forceful conditions.

N-arylation, often achieved through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, also favors the more basic and less sterically hindered aminomethyl group. Arylation of the aniline nitrogen is more challenging and typically requires specific catalyst systems and conditions.

Condensation reactions with aldehydes and ketones lead to the formation of imines (Schiff bases). The aminomethyl group, being a more potent nucleophile, will react more readily than the aniline group to form an imine. The resulting imine can be subsequently reduced (reductive amination) to form a stable secondary amine. Three-component condensation reactions, for example with an aldehyde and a β-dicarbonyl compound like Meldrum's acid, are also plausible and would likely involve the aminomethyl group as the amine component researchgate.netresearchgate.net.

Table 2: Representative Condensation Reactions

| Carbonyl Compound | Reaction Type | Expected Intermediate/Product |

|---|---|---|

| Benzaldehyde | Imine Formation | (E)-N-((2-amino-4,5-difluorophenyl)methyl)-1-phenylmethanimine |

| Acetone | Imine Formation | N-((2-amino-4,5-difluorophenyl)methyl)propan-2-imine |

| Benzaldehyde + NaBH₄ | Reductive Amination | N-benzyl-1-(2-amino-4,5-difluorophenyl)methanamine |

Reactions Involving the Fluorinated Aromatic Ring

The reactivity of the aromatic ring is heavily influenced by the substituents present: two activating amino/aminomethyl groups and two deactivating fluorine atoms. This leads to a nuanced reactivity profile for both nucleophilic and electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring substituted with strong electron-withdrawing groups and a good leaving group. In this compound, the amino groups are electron-donating, which disfavors SNAr. However, fluorine is an excellent leaving group for this type of reaction, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity youtube.comyoutube.com.

For SNAr to occur, the electron-donating nature of the amino groups would need to be overcome. This could potentially be achieved under strongly acidic conditions where the amino groups are protonated to form -NH₃⁺ and -CH₂NH₃⁺, which are powerful electron-withdrawing and deactivating groups. In such a scenario, a strong nucleophile could displace one of the fluorine atoms. The position of substitution would be directed by the newly formed electron-withdrawing groups. Alternatively, conversion of the aniline group to a diazonium salt (-N₂⁺) would create an exceptionally strong electron-withdrawing group and an excellent leaving group, facilitating SNAr reactions tib.eu.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring libretexts.orgmasterorganicchemistry.com. The directing effects of the substituents on this compound are complex:

Aniline Amino Group (-NH₂): Strongly activating and ortho-, para-directing.

Aminomethyl Group (-CH₂NH₂): Weakly activating and ortho-, para-directing.

Fluorine Atoms (-F): Deactivating due to induction but ortho-, para-directing due to resonance.

The ring has two available positions for substitution: C2 (ortho to the aminomethyl, meta to the aniline) and C6 (ortho to the aniline, meta to the aminomethyl). The powerful activating and directing effect of the aniline -NH₂ group is expected to dominate, directing incoming electrophiles primarily to the C6 position.

A significant consideration in EAS reactions is the reaction medium. In the presence of strong acids (a requirement for many EAS reactions like nitration or sulfonation), both amino groups will be protonated to form ammonium (B1175870) ions (-NH₃⁺ and -CH₂NH₃⁺). These groups are strongly deactivating and meta-directing. This would shut down the ring's reactivity towards all but the most powerful electrophiles. To avoid this, a common strategy is to first protect the amino groups, for instance, by converting them to amides. An amide group is still an ortho-, para-director but is less activating and prevents protonation libretexts.org.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Controlling Factor | Predicted Major Product |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ (or mild conditions like Br₂/AcOH) | -NH₂ group is dominant director | 6-Bromo-3-(aminomethyl)-4,5-difluoroaniline |

| Nitration | HNO₃, H₂SO₄ | Protonation of amino groups deactivates the ring | Reaction unlikely without protection |

| Nitration (with protection) | 1. Ac₂O 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | Acylamido group directs ortho | N-(2-(acetylamino)-4-nitro-5,6-difluorobenzyl)acetamide (after di-acylation and nitration) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Complexation of Lewis acid with amino groups | Reaction unlikely without protection |

Cross-Coupling Reactions at Aryl Halide Positions

The structure of this compound contains two carbon-fluorine (C-F) bonds, which are generally the least reactive among aryl halides in standard palladium- or copper-catalyzed cross-coupling reactions. The typical reactivity order for aryl halides is I > Br > Cl > F. libretexts.org Therefore, significant reactivity at the C-F positions would require harsh reaction conditions or specialized catalytic systems designed for C-F bond activation. For practical cross-coupling applications, it would be common to introduce a more reactive halogen, such as bromine or iodine, at the ortho- (position 2 or 6) or para- (position 1, relative to the aminomethyl group, is occupied) positions.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, typically involving a palladium catalyst to couple an organoboron reagent with an aryl halide. libretexts.org

Reactivity of C-F Bonds: Direct Suzuki-Miyaura coupling involving the C-F bonds of this compound would be challenging. The activation of C-F bonds is difficult due to their high bond dissociation energy. However, progress has been made in this area, particularly for fluoroarenes activated by electron-withdrawing groups. For instance, highly fluorinated nitrobenzene (B124822) derivatives can undergo palladium-catalyzed C-F bond arylation ortho to the nitro group. nih.govresearchgate.netmdpi.com The difluoroaniline ring in the target molecule is not strongly activated, which would likely necessitate the use of highly active catalysts, specialized ligands, and high temperatures to achieve any coupling at the fluorine positions. chemistryviews.orgthieme-connect.demdpi.com Mechanistic studies on such reactions have pointed to the involvement of rare palladium-fluorido intermediates during the transmetalation step. chemistryviews.orgnih.gov

Reactivity of other Aryl Halides: If a more reactive halogen (Br, I) were present on the ring, Suzuki-Miyaura coupling would be highly feasible. For example, studies on bromo-fluorobenzene derivatives show that palladium catalysts selectively activate the C-Br bond over the C-F bond, allowing for regioselective cross-coupling. thieme-connect.demdpi.com The reaction conditions for such transformations on analogous halo-difluoroanilines would likely involve a palladium source like Pd(OAc)₂ or a pre-catalyst, a phosphine (B1218219) ligand, and a base.

Below is a table illustrating typical conditions for Suzuki-Miyaura reactions on related fluorinated aryl bromides.

| Aryl Halide (Analogue) | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | Generic Conditions |

| 1-Bromo-3,5-difluorobenzene | 4-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 88 | Generic Conditions |

| 2-Bromo-4-fluorotoluene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Toluene/H₂O | ~95 (Conversion) | mdpi.com |

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods could be employed, again assuming the presence of a more reactive halogen than fluorine.

Palladium-Catalyzed Reactions: The Heck and Sonogashira couplings are powerful methods for forming carbon-carbon bonds. Buchwald-Hartwig amination is a key reaction for C-N bond formation. These reactions are well-established for aryl bromides and iodides. researchgate.net The presence of both a primary aniline and a primary aminomethyl group on the ring would likely require protection, for example by acetylation of the amino groups, to prevent undesired side reactions with the catalyst or electrophile. chemistrysteps.comlibretexts.org

Copper-Catalyzed Reactions: Copper-catalyzed couplings, such as the Ullmann reaction or copper-catalyzed Sonogashira-type reactions, are particularly effective for aryl iodides. These methods can be more cost-effective than palladium-catalyzed systems and may not require a ligand. core.ac.ukorganic-chemistry.org For instance, a ligand-free system using Cu₂O has been shown to effectively couple aryl iodides with terminal alkynes. organic-chemistry.org A copper-catalyzed coupling of an iodo-difluoroaniline analogue with a silyldifluoroamide has also been reported, demonstrating the utility of copper in forming C-C bonds with fluorinated systems. escholarship.org

The following table shows representative conditions for a copper-catalyzed Sonogashira-type coupling of an analogous aryl iodide.

| Aryl Halide (Analogue) | Alkyne | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Cu₂O (10 mol%) | Cs₂CO₃ | DMF | 94 | organic-chemistry.org |

| 1-Iodo-3-nitrobenzene | Phenylacetylene | Cu₂O (10 mol%) | Cs₂CO₃ | DMF | 96 | organic-chemistry.org |

| 2-Iodo-5-methylaniline | 1-Octyne | Cu₂O (10 mol%) | Cs₂CO₃ | DMF | 85 | organic-chemistry.org |

Reactions Involving the Aminomethyl Moiety

The aminomethyl group [-CH₂NH₂] features a primary aliphatic amine, which is a versatile functional group for further chemical modifications.

The primary amine of the aminomethyl group can undergo a variety of standard transformations. These include N-acylation with acyl chlorides or anhydrides to form amides, N-alkylation with alkyl halides, and reductive amination with aldehydes or ketones. The aniline nitrogen, being less basic due to resonance with the aromatic ring, would be less reactive than the aminomethyl nitrogen under many conditions, potentially allowing for selective functionalization. chemistrysteps.com However, to ensure selectivity and prevent complications in other reactions (like cross-coupling), both the aniline and aminomethyl nitrogens are often protected, for instance as amides or carbamates. libretexts.org

The aminomethyl group, in conjunction with the adjacent aniline functionality, provides a scaffold for the synthesis of various nitrogen-containing heterocycles.

Intramolecular Cyclizations: If a suitable electrophilic group is introduced onto the aniline nitrogen, intramolecular cyclization involving the aminomethyl group as a nucleophile could lead to the formation of five- or six-membered rings.

Intermolecular Cyclizations: More commonly, the aniline and aminomethyl groups can participate in cascade reactions with bifunctional reagents to build heterocyclic systems. For example, reactions of ortho-aminobenzylamines with appropriate reagents can yield dihydroquinazolines or quinazolines. Based on known syntheses, one could predict that reaction of this compound with an aldehyde followed by an oxidative cyclization step could potentially lead to a difluorinated dihydroquinazoline (B8668462) derivative. Similarly, electrophilic cyclization of N-(2-alkynyl)anilines is a known route to quinolines, suggesting that if the aniline nitrogen of the title compound were appropriately modified with an alkynyl group, a subsequent cyclization could be possible. nih.gov

Mechanistic Studies of Key Transformations

As there are no direct mechanistic studies on reactions with this compound, this section draws from studies on analogous systems.

Mechanism of Suzuki-Miyaura Coupling on Fluoroarenes: The generally accepted catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org For challenging substrates like fluoroarenes, the oxidative addition of the C-F bond to the Pd(0) center is often the rate-limiting step. Studies on highly fluorinated substrates have revealed that the mechanism can deviate from the standard pathway. For example, low-temperature NMR studies have provided evidence for the formation of a palladium-fluorido complex, which acts as a key intermediate in the transmetalation step. chemistryviews.orgnih.gov The reaction is believed to proceed via a nucleophilic attack of the Pd(0) catalyst on the electron-deficient aromatic ring, a process facilitated by strong electron-withdrawing groups ortho to the fluorine atom. nih.gov

Mechanism of Cyclization Reactions: The mechanisms of cyclization reactions to form heterocycles are highly varied. For the formation of quinolines from N-(2-alkynyl)anilines, the proposed mechanism involves an electrophile-induced 6-endo-dig cyclization. nih.gov For cascade reactions forming quinazolines, the mechanism typically begins with the formation of an imine between the aniline and an aldehyde, followed by an intramolecular cyclization and subsequent oxidation or rearrangement. Aniline itself can act as a promoter in certain cyclization-substitution cascade reactions by forming N,O-acetals in situ, which are then attacked by nucleophiles. nih.gov

Insufficient Data Available for Comprehensive Analysis of this compound

A thorough investigation into the chemical reactivity and mechanistic details of this compound reveals a significant lack of publicly available scientific literature and research data. While the principles of chemical reactivity and mechanistic studies are well-established, specific experimental findings regarding the reaction intermediates, kinetic profiles, and catalytic cycles of this particular compound are not sufficiently documented in accessible sources.

General methodologies for such investigations are standard in chemical research. For instance, the study of reaction intermediates often involves spectroscopic techniques and trapping experiments. Kinetic studies would typically determine the reaction order and rate-determining steps through systematic variation of reactant concentrations and temperature. Similarly, the elucidation of a catalytic cycle requires identifying the catalyst's resting state and tracking its transformation through various intermediate stages.

However, without specific studies on this compound, any detailed discussion on these aspects would be purely hypothetical and not based on the required scientifically accurate and research-backed findings. The creation of data tables and detailed research findings, as requested, is not feasible due to the absence of this foundational information.

Therefore, while the requested outline provides a robust framework for discussing the chemical reactivity of a compound, the specific subject of this compound lacks the necessary body of research to populate these sections with factual and detailed content. Further experimental research would be required to generate the data needed for such an analysis.

Spectroscopic Analysis of this compound Not Available in Public Scientific Literature

Following an extensive search of public scientific databases and literature, detailed spectroscopic and structural elucidation data for the chemical compound This compound is not available.

Searches were conducted to locate experimental or theoretical data for the following analytical techniques as specified:

Vibrational Spectroscopy , including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR, ¹³C NMR, advanced 2D NMR techniques, and ¹⁹F NMR.

While spectroscopic data for related compounds such as 3,4-difluoroaniline (B56902) and 3,5-difluoroaniline (B1215098) are accessible and have been studied nih.govnist.gov, no specific research findings, data tables, or spectral interpretations for this compound could be identified.

The absence of this core data prevents the creation of a scientifically accurate and detailed article according to the requested structure and content requirements. The necessary information for a thorough analysis of its vibrational modes, chemical shifts, and fluorine environment remains unpublished or is contained within proprietary research not accessible to the public.

Therefore, the generation of an article focusing solely on the advanced spectroscopic and structural elucidation of this compound is not possible at this time.

Advanced Spectroscopic and Structural Elucidation of 3 Aminomethyl 4,5 Difluoroaniline

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be the definitive method for confirming the elemental composition of 3-(Aminomethyl)-4,5-difluoroaniline. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula.

For this compound, with a chemical formula of C₇H₈F₂N₂, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass would provide strong evidence for the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₇H₈F₂N₂ | 158.0659 |

Note: This table represents theoretical data. No experimental HRMS data for this compound was found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and functional groups with double bonds or lone pairs of electrons.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted aniline (B41778). The aniline ring itself is a chromophore, and the presence of the fluorine and aminomethyl substituents would influence the position and intensity of the absorption maxima (λmax). The solvent used for the analysis can also cause shifts in these maxima. Without experimental data, the specific λmax values for this compound cannot be reported.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure

To perform single-crystal XRD, a well-ordered single crystal of this compound would be required. This crystal would be bombarded with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the arrangement of the molecules within it.

A successful XRD study would reveal the bond lengths, bond angles, and torsion angles within the this compound molecule. This would provide a detailed picture of its conformation in the solid state. Furthermore, the analysis would show how the individual molecules pack together to form the crystal lattice, providing insights into intermolecular interactions.

The this compound molecule contains both primary amine (-NH₂) and aminomethyl (-CH₂NH₂) groups, which can act as hydrogen bond donors. The fluorine atoms and the nitrogen atoms can act as hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. An XRD analysis would precisely map out this hydrogen bonding network, detailing the distances and angles of these interactions, which are crucial for understanding the supramolecular chemistry of the compound.

Theoretical and Computational Chemistry Investigations of 3 Aminomethyl 4,5 Difluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the structural, electronic, and spectroscopic properties of chemical compounds. These theoretical insights complement experimental data and can predict molecular behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. A DFT study on 3-(Aminomethyl)-4,5-difluoroaniline would typically involve the following analyses:

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation of this compound. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. The energetic stability of the molecule would be determined from the calculated total energy. However, specific optimized geometric parameters and the total energy for this compound are not available in the reviewed literature.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. A comparison between the calculated and experimental spectra helps to confirm the molecular structure and assign the observed vibrational bands. Without experimental or computational data for this compound, a table of vibrational frequencies cannot be provided.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. This technique calculates the magnetic shielding tensors for each nucleus. The theoretical chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N in this compound could be predicted and would be crucial for the structural elucidation and characterization of the compound. The accuracy of these predictions is often enhanced by comparing them with experimental NMR data. Specific predicted chemical shifts for this molecule are currently unpublished.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the specific energy values for the HOMO, LUMO, and the energy gap have not been reported.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are prone to nucleophilic attack. This analysis would identify the reactive sites of this compound, but specific MEP maps for this compound are not available in the literature.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are foundational computational techniques used to solve the Schrödinger equation for molecular systems. Ab initio methods derive their results from first principles, without the inclusion of experimental data, by utilizing fundamental physical constants. ias.ac.in These methods are known for their accuracy and reliability, with the trade-off being a high computational cost, which generally limits their application to smaller molecules. ias.ac.in

Semi-empirical methods, in contrast, incorporate some experimental parameters to simplify the calculations. ias.ac.in This makes them computationally less demanding and suitable for the study of larger molecular systems. ias.ac.in Both approaches can be employed to investigate the geometric and electronic properties of this compound.

Density Functional Theory (DFT) is a class of ab initio methods that has become particularly popular for its balance of accuracy and computational efficiency. researchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used DFT method. When paired with a suitable basis set, such as 6-311++G(d,p), it can provide reliable predictions of molecular structure, vibrational frequencies, and electronic properties. While specific studies on this compound are not widely available, the application of these methods to similar molecules like 2,4-difluoroaniline (B146603) has been documented. researchgate.net

Analysis of Bonding Characteristics

Understanding the nature of chemical bonds within a molecule is essential for predicting its reactivity and stability. Computational methods like Natural Bond Orbital (NBO) analysis and Mulliken population analysis are instrumental in providing a detailed picture of the bonding in this compound.

Computational Studies on Reaction Mechanisms and Pathways

For this compound, computational studies could investigate its reactivity in various chemical transformations. For example, the aminolysis of esters is a reaction where computational studies have been used to explore different mechanistic pathways, including non-catalytic concerted, non-catalytic stepwise, self-catalytic concerted, and self-catalytic stepwise mechanisms. Similar approaches could be applied to understand the reactions involving the amino or aminomethyl groups of this compound. Such studies would provide valuable insights into its chemical behavior and potential for use in organic synthesis.

Molecular Dynamics Simulations (if applicable for conformational studies)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the molecular dynamics (MD) simulations of this compound for conformational analysis. While computational methods, including MD simulations, are powerful tools for understanding the dynamic behavior and conformational preferences of molecules, it appears that dedicated research on this particular compound has not been published or made publicly available.

Theoretical studies on related molecules, such as other aniline (B41778) derivatives or fluorinated organic compounds, are present in the literature. These studies often employ computational techniques to investigate properties like molecular geometry, the effects of substituents on electronic structure, and intermolecular interactions. For instance, computational methods are frequently used to understand how fluorine substitution modulates molecular properties, including conformational flexibility and interactions within biological systems. However, specific findings from such simulations cannot be extrapolated to this compound without direct investigation.

The conformational landscape of a molecule like this compound would be of significant interest, particularly the rotational barriers around the C-C bond connecting the aminomethyl group to the phenyl ring and the C-N bond of the aniline group. Molecular dynamics simulations would be an ideal approach to explore these dynamics, providing insights into the preferred spatial arrangements of the functional groups, the flexibility of the molecule in various solvent environments, and the intramolecular hydrogen bonding possibilities.

Without specific research, it is not possible to provide detailed research findings or data tables related to the molecular dynamics of this compound. The execution of such a study would involve:

Parameterization: Developing or selecting a suitable force field to accurately describe the intramolecular and intermolecular forces of this compound.

System Setup: Placing the molecule in a simulation box, typically with a chosen solvent like water, to mimic condensed-phase conditions.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the molecule to explore its conformational space.

Analysis: Analyzing the resulting trajectory to identify stable conformations, determine the populations of different conformational states, and calculate dynamic properties.

Until such a study is performed and published, the conformational dynamics of this compound remain a subject for future investigation.

No Direct Research Found for "this compound" in Advanced Chemical Synthesis and Materials Research

While the individual functional groups present in this compound—an aminomethyl group and a difluoroaniline core—are common motifs in organic chemistry and materials science, the specific isomer does not appear to be a widely studied or reported compound in publicly accessible databases and scientific journals.

The initial search strategy focused on the key areas outlined in the request:

Role as a Building Block in Complex Organic Synthesis: Searches for the use of this compound in the synthesis of novel heterocyclic systems, as a precursor for fluorinated polyamine scaffolds, or as an intermediate in the synthesis of other specialized organic molecules did not yield any relevant results. General information on the synthesis of heterocyclic compounds and the use of fluorinated anilines exists, but none specifically utilized this compound.

Design and Synthesis of Ligands and Coordination Compounds: Similarly, investigations into the development of chelating ligands from this compound and the study of its potential metal-ligand interactions returned no specific information. The search did not uncover any published work on the synthesis of coordination compounds or metal complexes involving this compound as a ligand.

The absence of direct research on this specific molecule prevents the generation of a scientifically accurate and informative article as per the detailed outline provided. Creating such an article would require speculation and the fabrication of data, which falls outside the scope of providing factual and reliable information.

Therefore, we are unable to provide an article on the applications of this compound in advanced chemical synthesis and materials research at this time due to the lack of available scientific evidence. Further research on this specific compound would be necessary to elucidate its potential roles in these fields.

Applications of 3 Aminomethyl 4,5 Difluoroaniline in Advanced Chemical Synthesis and Materials Research

Incorporation into Advanced Materials Research

The unique combination of a nucleophilic aniline (B41778) group, a reactive aminomethyl side chain, and the electron-withdrawing fluorine atoms makes 3-(aminomethyl)-4,5-difluoroaniline a valuable building block in materials research. These features allow for its integration into a variety of material frameworks, imparting desirable properties such as thermal stability, altered electronic characteristics, and specific optical responses.

Precursors for Polymeric Materials with Tunable Properties

The presence of two amine groups with different reactivities in this compound makes it an attractive monomer for the synthesis of advanced polymeric materials. The aniline moiety can participate in oxidative polymerization to form polyaniline-like structures, while the aminomethyl group can be utilized for condensation polymerization with various co-monomers. The fluorine atoms on the aromatic ring are known to enhance the thermal stability and solubility of polymers. researchgate.net

The copolymerization of aniline with fluorine-substituted anilines can lead to materials with improved processability and modified electronic properties compared to the parent polyaniline. researchgate.net By carefully selecting the polymerization method and co-monomers, it is possible to synthesize a range of polymers, including polyamides, polyimides, and polyurethanes, with properties tailored for specific applications. The incorporation of the difluorinated aminomethyl aniline unit can influence the polymer's morphology, leading to structures ranging from hierarchical to spherical, which in turn affects their application in areas like chemical sensors. nist.govrsc.org

Table 1: Potential Polymer Classes Derived from this compound

| Polymer Class | Potential Co-monomer | Potential Polymer Properties |

| Polyamides | Diacyl chlorides, Dicarboxylic acids | High thermal stability, chemical resistance, mechanical strength |

| Polyimides | Dianhydrides | Excellent thermal and oxidative stability, good mechanical properties |

| Polyurethanes | Diisocyanates | Elastomeric properties, abrasion resistance |

| Polyanilines (copolymers) | Aniline, other substituted anilines | Tunable conductivity, electrochromic properties, enhanced solubility |

This table represents potential polymer classes and is based on the general reactivity of the functional groups present in this compound. Specific properties would depend on the detailed synthesis and characterization of the resulting polymers.

Synthesis of Fluorine-Containing Dyes and Pigments for Research

Fluorine-containing dyes often exhibit unique photophysical properties, including enhanced brightness, photostability, and altered absorption and emission spectra. nih.gov The this compound scaffold can be utilized in the synthesis of novel research dyes. The aniline group can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. Furthermore, the aminomethyl group offers a site for further functionalization, allowing for the attachment of other chromophores or moieties that can modulate the dye's properties or facilitate its use in specific applications, such as biological imaging.

The introduction of fluorine atoms can influence the electronic properties of the resulting dye molecule, potentially leading to shifts in the absorption and emission maxima. For example, the synthesis of fluorinated rhodamine and BODIPY dyes has been shown to result in compounds with improved photostability and altered spectral properties. nih.gov While specific research on dyes derived from this compound is not widely documented, the principles of dye chemistry suggest its potential as a precursor for novel fluorinated colorants. researchgate.netasianpubs.orgresearchgate.net

Integration into Optoelectronic Materials (e.g., NLO materials)

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. bohrium.com The design of NLO molecules often involves creating a "push-pull" system with electron-donating and electron-withdrawing groups connected by a π-conjugated system. The this compound molecule possesses both electron-donating (amino groups) and electron-withdrawing (fluorine atoms) substituents on an aromatic ring, making it a candidate for incorporation into NLO materials.

Analytical Research Applications (Beyond Basic Characterization)

Beyond its role in materials synthesis, this compound holds potential in the development of advanced analytical methodologies, particularly in the field of organofluorine chemistry.

Use in Developing Methods for Organofluorine Detection

The development of sensitive and selective methods for the detection of organofluorine compounds is of growing importance. numberanalytics.com While there is no specific literature detailing the use of this compound for this purpose, its unique structure suggests potential applications. For instance, it could be used as a starting material to synthesize fluorescent probes for the detection of specific analytes. The fluorine atoms could also serve as a spectroscopic handle in techniques like ¹⁹F NMR for method development. The development of analytical methods for detecting per- and polyfluoroalkyl substances (PFAS) often relies on fluorescence sensing, and novel fluorinated compounds are being explored for this purpose. acs.org

As a Reference Standard in Complex Matrix Analysis Research

In analytical chemistry, well-characterized reference standards are crucial for the accurate quantification of analytes in complex matrices. While there is no evidence of this compound being currently used as a widespread reference standard, its stability and unique structure could make it a candidate for such applications in specific research contexts. For instance, in studies involving the analysis of fluorinated compounds by techniques like mass spectrometry or chromatography, a compound with a known mass and defined retention characteristics is essential. The development of analytical methods for fluoro-organic compounds often requires pure, well-characterized substances for method validation and calibration. nist.govdtic.milscholaris.ca

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Transformations

The reactivity of 3-(Aminomethyl)-4,5-difluoroaniline is governed by its nucleophilic aniline (B41778) nitrogen, the basic aminomethyl group, and the electron-rich aromatic ring, which is modulated by the electron-withdrawing fluorine atoms. Future research should focus on leveraging this distinct reactivity through novel catalytic transformations.

A primary area of investigation involves selective C-H functionalization. The fluorine substituents direct functionalization to specific positions on the aromatic ring, which could be exploited for late-stage modification. Transition-metal-catalyzed C-H activation, for instance using rhodium(III) or iridium(III) complexes, could enable the introduction of various functional groups, leading to diverse molecular architectures. researchgate.net Another avenue is the exploration of photocatalytic methods for derivatization, such as the photoinduced difluoroalkylation of anilines, which could be adapted to modify the existing amine groups or the aromatic ring itself. acs.org

Furthermore, developing catalytic systems for intramolecular cyclization reactions could yield novel heterocyclic scaffolds. For example, a palladium-catalyzed reaction could facilitate the formation of fluorinated dihydro-quinolines or other nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.

Table 1: Potential Catalytic Transformations for Future Study

| Catalytic System | Target Transformation | Potential Product Class |

|---|---|---|

| Rh(III)/Ir(III) Catalysis | Directed C-H Alkylation/Annulation | Functionalized Anilines, Heterocycles |

| Copper-based Catalysis | Cross-Coupling Reactions (e.g., Buchwald-Hartwig) | N-Aryl or N-Alkyl Derivatives |

| Photocatalysis (Eosin Y) | Radical-based Functionalization | Alkylated or Arylated Amines |

Sustainable Synthesis Methodologies

Traditional multi-step syntheses of functionalized anilines often involve harsh reagents, stoichiometric activators, and significant solvent waste. A critical future direction is the development of sustainable and atom-economical synthetic routes to this compound and its derivatives.

One promising approach is the use of chemoenzymatic processes. For instance, the use of immobilized nitroreductase enzymes for the reduction of a corresponding nitroaromatic precursor could offer a green alternative to traditional methods that rely on high-pressure hydrogenation with precious metal catalysts. nih.govacs.orgnih.gov This biocatalytic method operates at ambient temperature and pressure in aqueous media, offering high chemoselectivity. nih.govacs.orgnih.gov

Another sustainable strategy involves leveraging one-pot or tandem reactions to minimize intermediate purification steps. For example, a process could be designed where the reduction of a nitro or cyano group precursor is immediately followed by a catalytic coupling reaction in the same vessel, significantly improving process mass intensity. Research into recyclable catalysts, such as those supported on polymeric materials, could also dramatically reduce the environmental footprint of the synthesis. sciencedaily.com

Table 2: Comparison of Hypothetical Synthetic Routes

| Feature | Traditional Batch Synthesis (Hypothetical) | Proposed Sustainable Synthesis |

|---|---|---|

| Starting Material | Multi-step from commodity chemicals | Readily available nitroaromatic |

| Key Transformation | Stoichiometric reduction (e.g., Sn/HCl) | Chemoenzymatic reduction (Nitroreductase) |

| Catalyst | Precious metals (e.g., Pd/C), often not recycled | Recyclable immobilized enzyme, GACs sciencedaily.com |

| Solvents | Halogenated solvents, organic solvents | Aqueous buffer, green solvents |

| Workup | Multiple extractions and purifications | Continuous extraction, minimal purification nih.gov |

| Environmental Impact | High E-factor, metal contamination risk | Low E-factor, reduced waste |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for accelerating research by predicting reactivity, elucidating reaction mechanisms, and designing novel molecules with desired properties. For this compound, advanced computational modeling is an essential and largely unexplored avenue.

Density Functional Theory (DFT) calculations can be employed to map the electron density of the molecule, providing insights into the most nucleophilic or electrophilic sites. This can guide the design of regioselective reactions. For instance, computational studies can predict the most likely site for electrophilic aromatic substitution or the relative ease of functionalizing the primary aniline versus the aminomethyl group. researchgate.net

Furthermore, molecular dynamics (MD) simulations, using force fields specifically parameterized for fluorinated aromatic compounds, can predict the conformational preferences of the molecule and its derivatives. nih.gov This is particularly important for designing molecules intended to interact with biological targets, such as enzymes or receptors, where conformation is key to activity. Modeling can also help in understanding and predicting the outcomes of catalytic cycles, identifying transition states, and calculating activation barriers, thereby optimizing reaction conditions with reduced experimental effort. researchgate.net

Discovery of Unexpected Reactivity Patterns

The interplay between the two amine functionalities and the vicinal difluoro substitution on the aromatic ring may lead to unexpected reactivity. The primary aniline is a soft nucleophile, while the aminomethyl group is a harder, more basic site. This difference could be exploited for chemoselective derivatization under carefully controlled conditions.

Future research should systematically explore the molecule's reactivity under a broad range of conditions. For example, attempts at ortho-lithiation could reveal interesting directing group effects from the aminomethyl and fluoro groups. The reaction of the aniline with strong electrophiles might favor N-functionalization, but unexpected C-functionalization could occur under certain catalytic conditions.

Additionally, the fluorine atoms may participate in unconventional interactions. The potential for intramolecular hydrogen bonding between the aminomethyl group and an adjacent fluorine atom could influence the molecule's conformation and reactivity. Investigating the molecule's behavior under high-temperature flow conditions or electrochemical oxidation/reduction could also uncover novel reaction pathways not accessible through traditional batch chemistry. acs.org

Integration into Emerging Chemical Technologies

To move beyond laboratory-scale synthesis and enable potential industrial applications, the integration of modern chemical technologies is paramount. Flow chemistry and electrochemistry are two such technologies that offer significant advantages for the synthesis and derivatization of molecules like this compound.

Flow Chemistry: Continuous flow processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in batch reactors. mdpi.comaurigeneservices.com This enhanced control can improve reaction yields, selectivity, and safety, especially for highly exothermic or rapid reactions. Current time information in Vanderburgh County, US. A multi-step synthesis of a derivative could be telescoped into a continuous sequence, eliminating the need to isolate and purify intermediates. mdpi.comdrreddys.com This approach is particularly well-suited for implementing sustainable methodologies, such as those involving immobilized enzymes or catalysts in packed-bed reactors. nih.gov

Electrochemistry: Electrosynthesis provides a reagent-free method for oxidation and reduction, replacing hazardous and wasteful chemical oxidants or reductants with clean electrons. nih.gov The aniline moiety of the molecule could be oxidized electrochemically to generate reactive intermediates for C-N or C-C bond formation. acs.orgnih.gov For example, electrochemical C-H amination has been shown to be a powerful method for synthesizing aromatic primary amines without the need for metal catalysts. nih.govacs.org Applying such techniques could provide a green and efficient route to novel derivatives, potentially through mechanisms that are not accessible via conventional means.

Table 3: Application of Emerging Technologies

| Technology | Potential Application | Advantages |

|---|---|---|

| Flow Chemistry | Multi-step synthesis of derivatives | Enhanced safety, improved yield & selectivity, process automation, scalability mdpi.comaurigeneservices.com |

| Use of immobilized catalysts/enzymes | Catalyst recycling, integrated reaction and purification nih.gov | |

| Electrochemistry | Selective oxidation of the aniline group | Generation of reactive intermediates for coupling reactions nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.